

# Head-to-head comparison of Cpp-115 and vigabatrin in infantile spasm models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cpp-115   |           |
| Cat. No.:            | B10860066 | Get Quote |

# Head-to-Head Comparison: Cpp-115 vs. Vigabatrin in Infantile Spasm Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of **Cpp-115** and the established therapy, vigabatrin, in preclinical models of infantile spasms. The following sections detail the experimental protocols, present quantitative data in comparative tables, and visualize the underlying mechanisms and workflows.

### **Executive Summary**

Infantile spasms are a severe and often drug-resistant form of epilepsy in infants. Vigabatrin, a widely used treatment, is an irreversible inhibitor of GABA transaminase (GABA-T), an enzyme that breaks down the inhibitory neurotransmitter GABA. By blocking GABA-T, vigabatrin increases GABA levels in the brain, which helps to control seizures. However, its use is associated with a risk of permanent vision loss.[1][2]

**Cpp-115** is a novel, high-affinity analogue of vigabatrin, designed to have the same mechanism of action but with greater potency and an improved safety profile.[1] Preclinical studies in the multiple-hit rat model of infantile spasms suggest that **Cpp-115** is significantly more potent than vigabatrin, reducing spasms at substantially lower doses with better tolerability.[1][3]



# Mechanism of Action: Enhancing GABAergic Inhibition

Both **Cpp-115** and vigabatrin are irreversible inhibitors of GABA transaminase (GABA-T). This enzyme is responsible for the catabolism of the primary inhibitory neurotransmitter in the central nervous system, GABA. By inactivating GABA-T, both drugs lead to an accumulation of GABA in the brain, thereby enhancing inhibitory signaling and reducing neuronal hyperexcitability that underlies seizures. **Cpp-115** is characterized as a high-affinity analogue of vigabatrin, suggesting a more potent or sustained interaction with GABA-T.



Click to download full resolution via product page

**Caption:** Mechanism of Action of **Cpp-115** and Vigabatrin.

# Experimental Model: The Multiple-Hit Rat Model of Infantile Spasms

The primary preclinical model used for the head-to-head comparison of **Cpp-115** and vigabatrin is the multiple-hit rat model, also known as the DLP model. This model is designed to mimic key features of treatment-resistant infantile spasms of structural etiology.





Click to download full resolution via product page

**Caption:** Experimental Workflow for the Multiple-Hit Rat Model.



### **Experimental Protocol**

- · Animal Model: Male Sprague-Dawley rats.
- Induction:
  - Postnatal Day 3 (PN3): Intracerebral injections of doxorubicin and lipopolysaccharide.
  - Postnatal Day 5 (PN5): Intraperitoneal (i.p.) injection of p-chlorophenylalanine.
- Treatment:
  - Cpp-115: Daily i.p. injections of 0.1, 1, or 5 mg/kg from PN4 to PN12. A separate single-injection study was also conducted at 1 mg/kg on PN7.
  - Vigabatrin: While direct comparative data from the same study is limited, previous studies with this model used vigabatrin, which was found to be poorly tolerated.
  - Control: A vehicle-control group received daily i.p. injections.
- Monitoring and Endpoints:
  - Spasm Frequency: Intermittent video and video-electroencephalography (EEG) monitoring.
  - Tolerability: Daily body weight measurements and survival rate.
  - Neurodevelopmental Outcomes: A battery of tests including open field activity, surface righting time, and negative geotaxis were performed from PN3-20.
  - Learning and Memory: Visuospatial learning was assessed using the Barnes maze from PN16-19.

### **Quantitative Comparison of Efficacy and Tolerability**

The following tables summarize the quantitative data from preclinical studies comparing **Cpp-115** and vigabatrin in the multiple-hit rat model of infantile spasms.



**Table 1: Efficacy in Spasm Reduction** 

| Drug        | Dosage (i.p.)                             | Timing of<br>Administration           | Peak Efficacy<br>on Spasm<br>Frequency                                            | Duration of<br>Effect                       |
|-------------|-------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------|
| Cpp-115     | 0.1 mg/kg/day                             | Daily (PN4-12)                        | Significant reduction on PN5, PN6, and PN7.                                       | Transient, with loss of efficacy after PN7. |
| 1 mg/kg/day | Daily (PN4-12)                            | Significant reduction on PN6 and PN7. | Transient, with loss of efficacy after PN7.                                       |                                             |
| 5 mg/kg/day | Daily (PN4-12)                            | Significant reduction on PN5 and PN6. | Not assessed<br>after PN6 due to<br>high mortality.                               |                                             |
| Vigabatrin  | Not specified in direct comparative study | Daily                                 | Reported to<br>reduce spasms<br>for only one day<br>in previous<br>studies.[1][3] | Highly transient.<br>[1][3]                 |

Note: **Cpp-115** was found to reduce spasms at doses 400 times lower than those reported for vigabatrin in previous studies using the same model.[3]

## **Table 2: Tolerability and Safety**



| Drug        | Dosage (i.p.)                                | Mortality Rate                                   | Impact on<br>Body Weight       | Other Safety<br>Notes                        |
|-------------|----------------------------------------------|--------------------------------------------------|--------------------------------|----------------------------------------------|
| Cpp-115     | 0.1 mg/kg/day                                | No significant increase compared to vehicle.     | Did not impair<br>weight gain. | Proposed lower risk of retinal toxicity.     |
| 1 mg/kg/day | No significant increase compared to vehicle. | Did not impair<br>weight gain.                   |                                |                                              |
| 5 mg/kg/day | Lethal (8 out of 9 rats died by PN7).        | N/A                                              |                                |                                              |
| Vigabatrin  | Not specified in direct comparative study    | Reported to increase mortality in this model.[3] | Not specified.                 | Known risk of retinal toxicity in humans.[1] |

**Table 3: Neurodevelopmental Outcomes** 

| Drug       | Dosage (i.p.)                             | Effect on<br>Neurodevelopment<br>al Reflexes                                          | Effect on<br>Visuospatial<br>Learning (Barnes<br>Maze) |
|------------|-------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------|
| Срр-115    | 0.1 - 1 mg/kg/day                         | No alteration in open field activity, surface righting time, or negative geotaxis.[3] | Did not alter performance.[3]                          |
| Vigabatrin | Not specified in direct comparative study | Not specified.                                                                        | Not specified.                                         |

## **Discussion and Future Directions**



The preclinical data strongly suggest that **Cpp-115** is a more potent and better-tolerated alternative to vigabatrin in a well-established animal model of infantile spasms. The ability of **Cpp-115** to reduce spasms at significantly lower doses without the increased mortality observed with vigabatrin in this model is a key finding.[1][3]

However, the transient nature of the anti-spasm effect of **Cpp-115** in this model indicates that further optimization of the treatment protocol may be necessary.[3] The lack of improvement in neurodevelopmental outcomes with **Cpp-115** is consistent with clinical findings for vigabatrin in non-tuberous sclerosis cases and may be due to the incomplete control of spasms.[3]

Further research is warranted to explore the long-term efficacy and safety of **Cpp-115**, including a thorough assessment of its potential for retinal toxicity compared to vigabatrin. Clinical trials will be essential to determine if the promising preclinical profile of **Cpp-115** translates into a superior therapeutic option for infants with this devastating condition. The Food and Drug Administration has granted **Cpp-115** orphan drug status for the treatment of infantile spasms.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Vigabatrin in the treatment of infantile spasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CPP-115, a vigabatrin analogue, decreases spasms in the multiple-hit rat model of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of Cpp-115 and vigabatrin in infantile spasm models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860066#head-to-head-comparison-of-cpp-115and-vigabatrin-in-infantile-spasm-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com